- Cobalt catalyzed chemoselective reduction of nitroarenes: hydrosilylation under thermal and photochemical reaction conditions, Chemical Communications (Cambridge, 2023, 59(30), 4527-4530
Cas no 95-68-1 (2,4-dimethylaniline)
2,4-dimethylaniline structure
Product Name:2,4-dimethylaniline
Numéro CAS:95-68-1
Le MF:C8H11N
Mégawatts:121.179641962051
MDL:MFCD00007738
CID:34809
PubChem ID:7250
Update Time:2025-06-07
2,4-dimethylaniline Propriétés chimiques et physiques
Nom et identifiant
-
- 2,4-Dimethylbenzenamine
- 2,4-Xylidine
- 2,4-Dimethylaniline
- m-Xylidine
- 1-Amino-2,4-dimethylbenzene
- 2,4-Dimethyl aminobenzene
- 2,4-Dimethylbenzenamine (ACI)
- 2,4-Xylidine (8CI)
- 2,4-Dimethylphenylamine
- 2,4-Xylylamine
- 4-Amino-1,3-dimethylbenzene
- 4-Amino-1,3-xylene
- NSC 7640
- Amitraz Imp. A (BP): 2,4-Dimethylaniline (2,4-Xylidine)
- 2,4-dimethylaniline
-
- MDL: MFCD00007738
- Piscine à noyau: 1S/C8H11N/c1-6-3-4-8(9)7(2)5-6/h3-5H,9H2,1-2H3
- La clé Inchi: CZZZABOKJQXEBO-UHFFFAOYSA-N
- Sourire: NC1C(C)=CC(C)=CC=1
- BRN: 636243
Propriétés calculées
- Qualité précise: 121.08900
- Masse isotopique unique: 121.089
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 1
- Comptage des atomes lourds: 9
- Nombre de liaisons rotatives: 0
- Complexité: 90.6
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Charge de surface: 0
- Nombre d'tautomères: Rien du tout
- Le xlogp3: Rien du tout
- Surface topologique des pôles: 26A^2
Propriétés expérimentales
- Couleur / forme: Liquides huileux incolores [1]
- Dense: 0.98 g/mL at 25 °C(lit.)
- Point de fusion: −14.3 °C (lit.)
- Point d'ébullition: 218 °C(lit.)
- Point d'éclair: Température Fahrenheit: 208.4°f
Degrés Celsius: 98 ° C - Indice de réfraction: n20/D 1.558(lit.)
- Acidité alcalinité: 7 (22g/l, H2O, 20℃)
- Solubilité: 5g/l
- Coefficient de répartition de l'eau: 5 g/L (20 ºC)
- Stabilité / durée de conservation: Stable. Combustible. Incompatible with strong oxidizing agents, acids, acid anhydrides, acid chlorides, chloroformates, halogens.
- Le PSA: 26.02000
- Le LogP: 2.46680
- Merck: 10084
- Pression de vapeur: 0.16 mmHg ( 25 °C)
- FEMA: 3596
- Sensibilité: Sensible à la lumière
- Solubilité: Légèrement soluble dans l'eau, soluble dans l'éthanol, l'éther, le benzène et d'autres solvants organiques. [12]
2,4-dimethylaniline Informations de sécurité
-
Symbolisme:
- Provoquer:Dangereux
- Mot signal:Danger
- Description des dangers: H301,H311,H331,H373,H411
- Déclaration d'avertissement: P261,P273,P280,P301+P310,P311
- Numéro de transport des marchandises dangereuses:UN 1711 6.1/PG 2
- Wgk Allemagne:2
- Code de catégorie de danger: 23/24/25-33-51/53
- Instructions de sécurité: S28-S36/37-S45-S61-S28A
- Carte FOCA taille f:8
- RTECS:ZE8925000
-
Identification des marchandises dangereuses:
- Durée de la sécurité:6.1
- Catégorie d'emballage:II
- Terminologie du risque:R23/24/25; R33; R51/53
- Niveau de danger:6.1
- Groupe d'emballage:II
- TSCA:Yes
- Limites d'explosion:1.1-7.0%(V)
- Conditions de stockage:room temp
2,4-dimethylaniline Données douanières
- Code HS:2921419000
- Données douanières:
Code douanier chinois:
2921419000Résumé:
HS: 2921419000 sel d'aniline TVA: 17,0% taux de remboursement: 9,0% conditions réglementaires: pas de traitement de la nation la plus favorisée droits de douane: 6,5% droits généraux: 30,0%
Éléments de déclaration:
Nom du produit, contenu du composant, pour
Résumé:
2921419000 aniline et ses sels. Conditions de surveillance: aucune. TVA: 17,0%. Taux de remboursement: 9,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 30,0%
2,4-dimethylaniline PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D0667-25ml |
2,4-dimethylaniline |
95-68-1 | 98.0%(GC&T) | 25ml |
¥165.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D0667-500ml |
2,4-dimethylaniline |
95-68-1 | 98.0%(GC&T) | 500ml |
¥725.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D090A-100g |
2,4-dimethylaniline |
95-68-1 | 99% | 100g |
¥107.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D090A-500g |
2,4-dimethylaniline |
95-68-1 | 99% | 500g |
¥245.0 | 2022-05-30 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D105631-500mg |
2,4-dimethylaniline |
95-68-1 | 500mg |
¥313.90 | 2023-09-03 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D105632-100ml |
2,4-dimethylaniline |
95-68-1 | 99% | 100ml |
¥95.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D105632-25ml |
2,4-dimethylaniline |
95-68-1 | 99% | 25ml |
¥41.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D105632-10l |
2,4-dimethylaniline |
95-68-1 | 99% | 10l |
¥4094.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D105632-2.5L |
2,4-dimethylaniline |
95-68-1 | 99% | 2.5l |
¥1331.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D105632-20l |
2,4-dimethylaniline |
95-68-1 | 99% | 20l |
¥5774.90 | 2023-09-03 |
2,4-dimethylaniline Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Phenylsilane Catalysts: Dicobalt octacarbonyl Solvents: Tetrahydrofuran ; 3 h, 100 °C
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: 2-Propanone, O-[(2,4,6-trimethylphenyl)sulfonyl]oxime Catalysts: Cuprous cyanide Solvents: Tetrahydrofuran ; 1.5 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; overnight, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; basified, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; overnight, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; basified, rt
Référence
- Electrophilic amination of diarylcadmium reagents: the effect of aminating reagent's structure, Journal of Chemical Sciences (Berlin, 2022, 134(4),
Méthode de production 3
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Cobalt Solvents: Ethanol , Methanol ; 2 h, 2 MPa, 60 °C
Référence
- In situ-formed cobalt nanoparticles embedded within carbonaceous matrix as highly efficient and selective catalysts for the hydrogenation of nitroarenes, Sustainable Chemistry and Pharmacy, 2022, 29,
Méthode de production 4
Conditions de réaction
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Molybdenum nitride (Mo2N) Solvents: Ethanol ; 1 h, 30 °C
Référence
- Mo2N as a high-efficiency catalyst for transfer hydrogenation of nitrobenzene using stoichiometric hydrazine hydrate, Molecular Catalysis, 2022, 531,
Méthode de production 5
Conditions de réaction
1.1 Reagents: Ammonia , Tripotassium phosphate Catalysts: Copper , 2633071-98-2 Solvents: Dimethyl sulfoxide , Water ; 48 h, 80 °C
Référence
- Porous polymeric ligand promoted copper-catalyzed C-N coupling of (hetero)aryl chlorides under visible-light irradiation, Science China: Chemistry, 2021, 64(1), 17-21
Méthode de production 6
Conditions de réaction
1.1 Reagents: Oxygen , Hydrazine hydrate (1:1) Catalysts: Molybdenum nitrogen oxide , Carbon nitride (C3N4) Solvents: Ethanol ; 1 h, 30 °C
Référence
- Unsaturated Mo in Mo4O4N3 for efficient catalytic transfer hydrogenation of nitrobenzene using stoichiometric hydrazine hydrate, Green Chemistry, 2021, 23(21), 8545-8553
Méthode de production 7
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Carbon Solvents: Methanol , Water ; 3 h, 5 bar, 90 °C
Référence
- Co,N-Codoped Porous Carbon-Supported CoyZnS with Superior Activity for Nitroarene Hydrogenation, ACS Sustainable Chemistry & Engineering, 2020, 8(15), 6118-6126
Méthode de production 8
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Potassium tert-butoxide , Manganese, bromodicarbonyl[6-[(diphenylphosphino-κP)methyl]-2,2′-bipyridine-κN1,… Solvents: Toluene ; 48 h, 20 bar, 130 °C; 130 °C → 0 °C; 30 min, 0 °C
Référence
- Manganese Catalyzed Hydrogenation of Carbamates and Urea Derivatives, Journal of the American Chemical Society, 2019, 141(33), 12962-12966
Méthode de production 9
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 1.25 h, 1 atm, rt
Référence
- Green reusable Pd nanoparticles embedded in phytochemical resins for mild hydrogenations of nitroarenes, New Journal of Chemistry, 2019, 43(44), 17383-17389
Méthode de production 10
Conditions de réaction
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Cobalt oxide (titanium oxide supported) Solvents: Ethanol ; 24 h
Référence
- Photocatalytic hydrogenation of nitroarenes: supporting effect of CoOx on TiO2 nanoparticles, New Journal of Chemistry, 2019, 43(2), 748-754
Méthode de production 11
Conditions de réaction
1.1 Reagents: Lithium hydroxide , Hydrazine hydrate (1:1) Catalysts: Palladium Solvents: 1,4-Dioxane ; 20 min, rt; 16 h, 170 °C
Référence
- Direct conversion of phenols into primary anilines with hydrazine catalyzed by palladium, Chemical Science, 2019, 10(18), 4775-4781
Méthode de production 12
Conditions de réaction
1.1 Reagents: Formic acid , Triethylamine Catalysts: Ruthenium, [(1,2,5,6-η)-1,5-cyclooctadiene]bis[(1,2,3-η)-2-methyl-2-propenyl]- , Triphos , Bis(trifluoromethanesulfonyl)imide Solvents: Butyl ether ; 24 h, 130 °C
Référence
- Ru-Catalyzed Deoxygenative Transfer Hydrogenation of Amides to Amines with Formic acid/Triethylamine, Advanced Synthesis & Catalysis, 2019, 361(16), 3800-3806
Méthode de production 13
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Dimethylformamide ; 8 h, 0.6 MPa, 120 °C
Référence
- Solvent-Driven Selectivity Control to Either Anilines or Dicyclohexylamines in Hydrogenation of Nitroarenes over a Bifunctional Pd/MIL-101 Catalyst, ACS Catalysis, 2018, 8(11), 10641-10648
Méthode de production 14
Conditions de réaction
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Molybdenum oxide (MoO3) (cobalt and N-doped graphite, supported on SBA-15) , Cobalt (molybdenum oxide and N-doped graphitic carbon, supported on SBA-15) , Silica Solvents: Ethanol ; 60 min, 30 °C
Référence
- N-doped graphitic carbon-improved Co-MoO3 catalysts on ordered mesoporous SBA-15 for chemoselective reduction of nitroarenes, Applied Catalysis, 2018, 559, 127-137
Méthode de production 15
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Water ; 2.5 h, 5 MPa, 100 °C
Référence
- Nitrogen-doped graphene-activated metallic nanoparticle-incorporated ordered mesoporous carbon nanocomposites for the hydrogenation of nitroarenes, RSC Advances, 2018, 8(16), 8898-8909
Méthode de production 16
Conditions de réaction
1.1 Reagents: Hydrogen , Hydrazine hydrate (1:1) Catalysts: Hexadecyl-3-methylimidazolium bromide (Ruthenium supported) Solvents: Ethanol ; 2 h, 2 MPa, 40 °C
Référence
- Preparation of Well-Ordered Mesoporous-Silica-Supported Ruthenium Nanoparticles for Highly Selective Reduction of Functionalized Nitroarenes through Transfer Hydrogenation, European Journal of Organic Chemistry, 2018, 2018(2), 209-214
Méthode de production 17
Conditions de réaction
1.1 Reagents: Sodium hydride Catalysts: Titania Solvents: Tetrahydrofuran ; 1 h, rt
Référence
- TiO2-Nanoparticles Catalyzed Synthesis of New Trifluoromethyl-4,5-dihydro-1,2,4-oxadiazoles and Trifluoromethyl-1,2,4-oxadiazoles, Journal of Heterocyclic Chemistry, 2018, 55(7), 1702-1708
Méthode de production 18
Conditions de réaction
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Molybdenum oxide (MoO3) (NiO/SBA-15 supported) , Nickel monoxide (MoO3/SBA-15 supported) Solvents: Ethanol ; 30 min, 40 °C
Référence
- Highly chemoselective reduction of nitroarenes over non-noble metal nickel-molybdenum oxide catalysts, Green Chemistry, 2017, 19(3), 809-815
Méthode de production 19
Conditions de réaction
1.1 Reagents: Tris(pentafluorophenyl)borane , Hydrogen Catalysts: Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate , (SP-5-43)-[2,6-Bis[[bis(1-methylethyl)phosphino-κP]oxy]phenyl-κC]chlorohydroirid… Solvents: Toluene ; 24 h, 50 atm, 120 °C
Référence
- Deoxygenative Hydrogenation of Amides Catalyzed by a Well-Defined Iridium Pincer Complex, ACS Catalysis, 2016, 6(6), 3665-3669
Méthode de production 20
Conditions de réaction
1.1 Reagents: Sodium borohydride Catalysts: Nickel , Silica Solvents: Water ; 65 min, rt
Référence
- Preparation and characterization of Ni/mZSM-5 zeolite with a hierarchical pore structure by using KIT-6 as silica template: an efficient bi-functional catalyst for the reduction of nitro aromatic compounds, RSC Advances, 2015, 5(43), 34398-34414
Méthode de production 21
Conditions de réaction
Référence
- Hydroxylamine-mediated C-C amination via an aza-hock rearrangement, Nature Communications, 2021, 12(1),
Méthode de production 22
Conditions de réaction
1.1 Reagents: Sodium borohydride Catalysts: Ruthenium Solvents: Ethanol , Water ; 240 min, rt
Référence
- A One-Step Method for Preparation of Ru Nanoparticle Decorated on Three-Dimensional Graphene with High Catalytic Activity for Reduction of Nitroarenes, Journal of Cluster Science, 2021, 32(4), 959-965
Méthode de production 23
Conditions de réaction
1.1 Reagents: Phenylsilane Catalysts: Triphenylphosphine , Sodium iodide Solvents: Chloroform ; 72 h, 60 °C
1.2 Reagents: Sodium carbonate Solvents: Water
1.2 Reagents: Sodium carbonate Solvents: Water
Référence
- NaI/PPh3-Mediated Photochemical Reduction and Amination of Nitroarenes, Organic Letters, 2021, 23(14), 5349-5353
Méthode de production 24
Conditions de réaction
1.1 Reagents: Hydroxyamine hydrochloride , Sulfuric acid Solvents: Acetonitrile ; 25 °C; 10 min, 25 °C
1.2 Reagents: Hydrochloric acid , Titanium chloride (TiCl3) Solvents: Water ; 25 °C; 10 min, 25 °C
1.3 Reagents: Citric acid, sodium salt , Sodium hydroxide Solvents: Water ; basified, 25 °C
1.2 Reagents: Hydrochloric acid , Titanium chloride (TiCl3) Solvents: Water ; 25 °C; 10 min, 25 °C
1.3 Reagents: Citric acid, sodium salt , Sodium hydroxide Solvents: Water ; basified, 25 °C
Référence
- C-H Amination of Arenes with Hydroxylamine, Organic Letters, 2020, 22(8), 2931-2934
Méthode de production 25
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 2 h, 1 atm, rt
Référence
- Palladium nanoparticles embedded in mesoporous carbons as efficient, green and reusable catalysts for mild hydrogenations of nitroarenes, RSC Advances, 2020, 10(60), 36741-36750
Méthode de production 26
Conditions de réaction
1.1 Reagents: Potassium carbonate , Sulfur , Water Solvents: Dimethylformamide ; 20 h, 150 °C
Référence
- Metal-free chemoselective reduction of nitroaromatics to anilines via hydrogen transfer strategy, Chemical Papers, 2019, 73(4), 965-975
Méthode de production 27
Conditions de réaction
1.1 Reagents: Sodium hydroxide ; 10 min, 80 °C
Référence
- Chromogenic spray reagent for the detection and identifi cation of amitraz in biological materials, Journal of Planar Chromatography--Modern TLC, 2019, 32(1), 51-53
Méthode de production 28
Conditions de réaction
1.1 Catalysts: Iron , Copper , Cellulose Solvents: Water ; 5 min, rt
1.2 Reagents: Sodium borohydride ; 7 h, 70 °C
1.2 Reagents: Sodium borohydride ; 7 h, 70 °C
Référence
- Cellulose supported bimetallic Fe-Cu nanoparticles: a magnetically recoverable nanocatalyst for quick reduction of nitroarenes to amines in water, Cellulose (Dordrecht, 2018, 25(6), 3295-3305
Méthode de production 29
Conditions de réaction
1.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Ethanol ; 12 h, rt
Référence
- Highly efficient reduction of nitro compounds: recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source, Synthetic Communications, 2018, 48(19), 2475-2484
Méthode de production 30
Conditions de réaction
Référence
- Synthesis, characterization, anticancer and antifungal studies of Pyrazole carboxamide derivatives, Chemistry & Biology Interface, 2018, 8(1), 26-44
Méthode de production 31
Conditions de réaction
Référence
- Synthesis, biological evaluation, and in silico study of some unique multifunctional 1,2,4-triazole acetamides, Turkish Journal of Chemistry, 2018, 42(2), 401-417
Méthode de production 32
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Ceria , Palladium (cerium dioxide-supported) ; 3.5 h, 2 MPa, 45 °C
Référence
- High Performance and Active Sites of a Ceria-Supported Palladium Catalyst for Solvent-Free Chemoselective Hydrogenation of Nitroarenes, ChemCatChem, 2017, 9(19), 3743-3751
Méthode de production 33
Conditions de réaction
1.1 Reagents: Trifluoromethanesulfonic acid , Azidotrimethylsilane Solvents: Methanol , Chloroform ; 2.7 min, 90 °C
1.2 Reagents: Methanol ; 90 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt
1.2 Reagents: Methanol ; 90 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt
Référence
- Continuous-Flow Electrophilic Amination of Arenes and Schmidt Reaction of Carboxylic Acids Utilizing the Superacidic Trimethylsilyl Azide/Triflic Acid Reagent System, Journal of Organic Chemistry, 2016, 81(19), 9372-9380
Méthode de production 34
Conditions de réaction
Référence
- Synthesis of 2-{(5-phenyl-l,3,4-Oxadiazol-2-yl)sulfanyl}_N-substituted acetamides as potential antimicrobial and hemolytic agents, Pakistan Journal of Pharmaceutical Sciences, 2016, 29(3), 801-809
Méthode de production 35
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium (nanoclusters, nitrogen-doped mesoporous carbon-supported) ; 2 h, 1 MPa, rt → 45 °C
Référence
- Solvent-Free Selective Hydrogenation of Nitroarenes Using Nanoclusters of Palladium Supported on Nitrogen-Doped Ordered Mesoporous Carbon, ChemCatChem, 2016, 8(8), 1485-1489
Méthode de production 36
Conditions de réaction
1.1 Reagents: Pyridine , Tetrabutylammonium tetrafluoroborate Solvents: Acetonitrile ; 22 °C
1.2 Reagents: Piperidine ; 12 h, 80 °C
1.2 Reagents: Piperidine ; 12 h, 80 °C
Référence
- Electrochemical Amination of Less-Activated Alkylated Arenes Using Boron-Doped Diamond Anodes, European Journal of Organic Chemistry, 2016, 2016(7), 1274-1278
Méthode de production 37
Conditions de réaction
1.1 Reagents: Cuprous iodide , Hydrogen bromide Solvents: 1,2-Dichloroethane , Water ; 12 h, 120 °C
Référence
- Copper-Promoted Tandem Reaction of Azobenzenes with Allyl Bromides via N=N Bond Cleavage for the Regioselective Synthesis of Quinolines, Organic Letters, 2015, 17(23), 5836-5839
Méthode de production 38
Conditions de réaction
1.1 Reagents: Thiourea , Potassium tert-butoxide Solvents: Ethanol ; 12 h, 80 °C
Référence
- Catalyst-Free Chemoselective Reduction of Nitroarenes Using Thiourea as a Hydrogen Source, Asian Journal of Organic Chemistry, 2015, 4(2), 141-144
Méthode de production 39
Conditions de réaction
1.1 Reagents: Oxygen , Poly(methylhydrosiloxane) Catalysts: Bis(acetylacetonato)nickel Solvents: 1,4-Dioxane ; 3 - 5 h, 80 °C
Référence
- Selective reduction of nitro-compounds to primary amines by nickel-catalyzed hydrosilylative reduction, RSC Advances, 2015, 5(103), 84574-84577
Méthode de production 40
Conditions de réaction
1.1 Reagents: Ammonium formate Catalysts: 1604839-72-6 (silica-coated iron oxide-bound) Solvents: Water ; 20 h, 90 °C
Référence
- A Highly Water-Dispersible/Magnetically Separable Palladium Catalyst: Selective Transfer Hydrogenation or Direct Reductive N-Formylation of Nitroarenes in Water, ChemPlusChem, 2015, 80(12), 1750-1759
2,4-dimethylaniline Raw materials
- N-(2,4-dimethylphenyl)-2,2,2-trifluoroacetimidoyl chloride
- Diazene,1,2-bis(2,4-dimethylphenyl)-
- N-Hydroxy-4-nitrobenzimidamide
- 1,3-Bis(2,4-dimethylphenyl)urea
- Bis(2,4-dimethylphenyl)cadmium
- N-(2,4-Dimethylphenyl)acetamide
- 4-Chloro-m-xylene
- Amitraz
2,4-dimethylaniline Preparation Products
- 2,4-dimethylaniline (95-68-1)
- N′-(2,4-Dimethylphenyl)-N-formyl-N-methylmethanimidamide (2713973-21-6)
- 2,6-Dimethylaniline (87-62-7)
- 3,5-Dimethylaniline (108-69-0)
- 2-Bromo-4,6-dimethylaniline (41825-73-4)
- N-ethyl-2,4-dimethylaniline (1742-94-5)
- 1,2,4-Oxadiazole, 3-(4-nitrophenyl)-5-(trifluoromethyl)- (312633-84-4)
2,4-dimethylaniline Fournisseurs
Suzhou Senfeida Chemical Co., Ltd
Membre gold
(CAS:95-68-1)2,4-Dimethyl aniline
Numéro de commande:1643834;sfd16380
État des stocks:in Stock
Quantité:Company Customization/200kg
Pureté:98%/99.9%
Dernières informations tarifaires mises à jour:Monday, 14 April 2025 21:49
Prix ($):discuss personally
Courriel:sales2@senfeida.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Membre gold
(CAS:95-68-1)2,4-Dimethylaniline
Numéro de commande:LE10707;LE1643834;LE5248
État des stocks:in Stock
Quantité:25KG,200KG,1000KG
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 20 June 2025 12:03
Prix ($):discuss personally
Courriel:18501500038@163.com
Jiangsu Xinsu New Materials Co., Ltd
Membre gold
(CAS:95-68-1)
Numéro de commande:SFD2137
État des stocks:
Quantité:25KG,200KG,1000KG
Pureté:99%
Dernières informations tarifaires mises à jour:Wednesday, 11 December 2024 17:03
Prix ($):
Courriel:sales1@senfeida.com
2,4-dimethylaniline Littérature connexe
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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95-68-1 (2,4-dimethylaniline) Produits connexes
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- 78288-65-0(Benzenamine, 2,4-dimethyl-, ion(1-) (9CI))
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Fournisseurs recommandés
Suzhou Senfeida Chemical Co., Ltd
(CAS:95-68-1)2,4-Dimethyl aniline
Pureté:98%/99.9%
Quantité:Company Customization/200kg
Prix ($):Enquête/Enquête
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:95-68-1)2,4-Dimethylaniline
Pureté:99%/99%/99%
Quantité:25KG,200KG,1000KG/25KG,200KG,1000KG/25KG,200KG,1000KG
Prix ($):Enquête/Enquête/Enquête